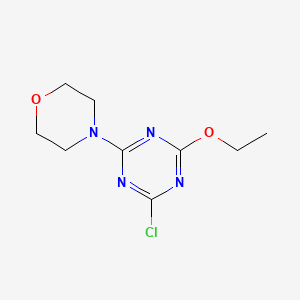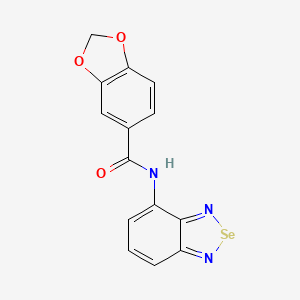
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a chloro group, an ethoxy group, and a morpholinyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethanol and morpholine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are successively replaced by the ethoxy and morpholinyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile, under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used. The reaction is usually performed in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon.
Major Products Formed
Nucleophilic Substitution: New derivatives with different functional groups replacing the chloro group.
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydrotriazine derivatives.
Scientific Research Applications
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine depends on its specific application. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking its activity. The morpholinyl group can interact with specific amino acid residues in the enzyme, while the triazine ring provides a stable scaffold for binding. In other applications, the compound may interact with cellular membranes or other molecular targets, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar structure but with two methoxy groups instead of an ethoxy and morpholinyl group.
2,4,6-Trichloro-1,3,5-triazine: Lacks the ethoxy and morpholinyl groups, making it more reactive.
2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine: Similar structure but with a piperidinyl group instead of a morpholinyl group.
Uniqueness
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13ClN4O2 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
4-(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C9H13ClN4O2/c1-2-16-9-12-7(10)11-8(13-9)14-3-5-15-6-4-14/h2-6H2,1H3 |
InChI Key |
IDKDDYOUZCKXHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(quinolin-7-yl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15005616.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15005624.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B15005628.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B15005630.png)
![3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B15005634.png)
![3'-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B15005642.png)
![N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide](/img/structure/B15005645.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15005658.png)
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B15005667.png)
![2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B15005675.png)

![1-(4-fluorophenyl)-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15005690.png)

![(6E)-2-ethyl-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15005704.png)
